molecular formula C17H16BrNO3 B5084622 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B5084622
M. Wt: 362.2 g/mol
InChI Key: IYNHENURVKUKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of isoquinolinone, which is a class of compounds containing a isoquinoline substituted by a ketone. Isoquinolines are compounds containing a isoquinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring system, a ketone functional group, and the various substitutions on the ring, including the bromophenyl and dimethoxy groups. These functional groups could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, isoquinolinones, in general, can undergo a variety of chemical reactions. These can include nucleophilic addition at the carbonyl group, electrophilic aromatic substitution on the aromatic rings, and reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the polar ketone group, the aromatic isoquinoline system, and the bromophenyl and dimethoxy substituents would all play a role .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Isoquinolinones have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This would typically include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area or under a fume hood .

Future Directions

The study of isoquinolinones is a vibrant field due to their potential biological activities. Future research could involve further exploration of the biological activities of this compound, development of more efficient synthesis methods, or investigation of its potential uses in various industrial applications .

properties

IUPAC Name

1-(4-bromophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-14-7-11-8-16(20)19-17(13(11)9-15(14)22-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNHENURVKUKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.